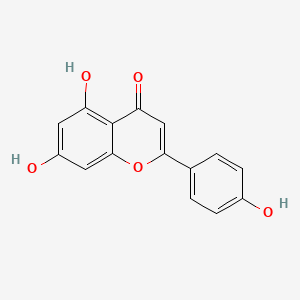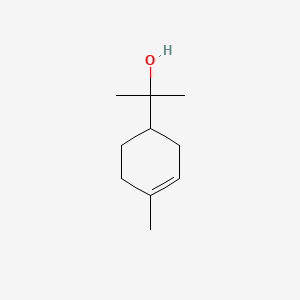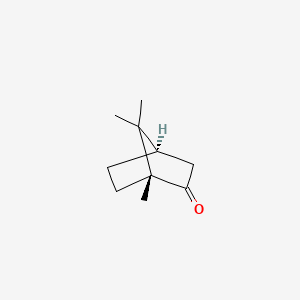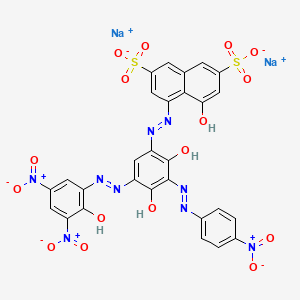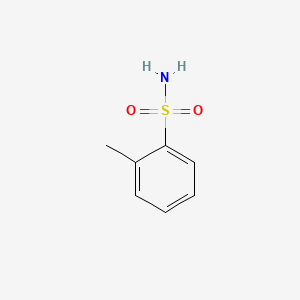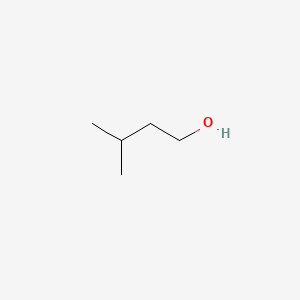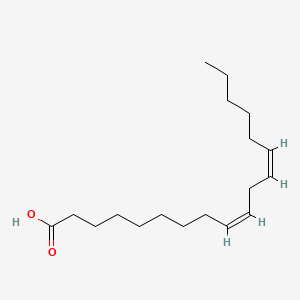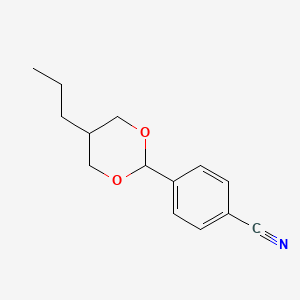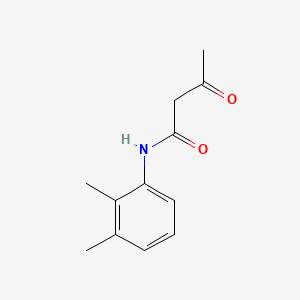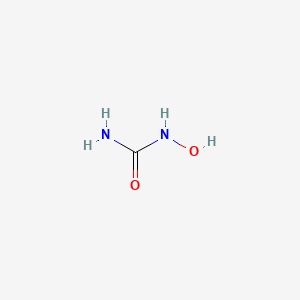
Hydroxyurea
描述
Hydroxyurea, also known as hydroxycarbamide, is a medication primarily used in the treatment of various hematological disorders and cancers. It was first synthesized in 1869 and later characterized biologically in 1928. This compound is an antimetabolite that inhibits DNA synthesis by acting as a ribonucleotide reductase inhibitor. It is commonly used to treat conditions such as sickle cell anemia, chronic myeloid leukemia, and certain types of head and neck cancers .
作用机制
Target of Action
Hydroxyurea primarily targets the enzyme ribonucleotide reductase . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of ribonucleotides to deoxyribonucleotides .
Mode of Action
This compound acts as an antimetabolite that selectively inhibits ribonucleotide reductase . This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, effectively halting the cell cycle at the G1/S phase . This action interferes with DNA repair and maintains cells in the G1 phase, thereby exhibiting radiation sensitizing activity .
Biochemical Pathways
This compound affects several biochemical pathways. In human erythroid cells, it induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . This induction leads to many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-haemoglobinopathies .
Pharmacokinetics
This compound is readily absorbed, with a relatively rapid absorption rate . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . This compound is metabolized up to 60% via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, and its elimination half-life ranges from 1.7 to 3.9 hours .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors, including genetic factors . Genetic variants influencing this compound response have been identified in genetic loci associated with HbF synthesis and this compound drug metabolism . Understanding these factors can help improve current chemotherapy strategies and control undesirable treatment effects in cancer patients and other diseases .
生化分析
Biochemical Properties
Hydroxyurea acts as an antimetabolite, disrupting the DNA replication process of dividing cells in the body . It inhibits the enzyme ribonucleotide reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It can cause a severe decrease in the number of blood cells in the bone marrow, increasing the risk of serious infection or bleeding . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme ribonucleotide reductase . This inhibition blocks the transformation of ribonucleotides into deoxyribonucleotides, halting the cell cycle at the G1/S phase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, a robust outpatient monitoring program is crucial to ensure the efficacy and safety of this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound was found to be embryotoxic and teratogenic in rats and rabbits at doses 0.8 times and 0.3 times, respectively, the maximum recommended human daily dose on a mg/m^2 basis .
Metabolic Pathways
Up to 60% of an oral dose of this compound undergoes conversion through metabolic pathways that are not fully characterized . One pathway is probably saturable hepatic metabolism. Another minor pathway may be degradation by urease found in intestinal bacteria .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific solute carrier (SLC) transporters . These transporters facilitate the rapid absorption and distribution of this compound, which is more consistent with facilitated or active transport than with passive diffusion .
Subcellular Localization
It is known that this compound concentrates in leukocytes and erythrocytes
准备方法
Synthetic Routes and Reaction Conditions: Hydroxyurea can be synthesized through the reaction of hydroxylamine with cyanic acid or its derivatives. The reaction typically involves the following steps:
- Hydroxylamine is reacted with cyanic acid to form this compound.
- The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroxylamine sulfate with potassium cyanate. The reaction is carried out in an aqueous medium, and the resulting this compound is purified through crystallization. The process involves:
- Dissolving hydroxylamine sulfate in water.
- Adding potassium cyanate to the solution.
- Allowing the reaction to proceed at a controlled temperature.
- Isolating and purifying the this compound through crystallization .
化学反应分析
Types of Reactions: Hydroxyurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form urea and nitric oxide.
Reduction: It can be reduced to form hydroxylamine.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products:
Oxidation: Urea and nitric oxide.
Reduction: Hydroxylamine.
Substitution: Various this compound derivatives depending on the nucleophile used
科学研究应用
Hydroxyurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies involving DNA synthesis and cell cycle regulation.
Medicine: Widely used in the treatment of sickle cell anemia, chronic myeloid leukemia, and certain cancers. It is also used to manage myeloproliferative disorders and polycythemia vera.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain industrial processes .
相似化合物的比较
Hydroxyurea is unique compared to other antimetabolites due to its specific mechanism of action and therapeutic applications. Similar compounds include:
Cytarabine: Used in the treatment of acute myeloid leukemia and non-Hodgkin lymphoma.
Fluorouracil: Employed in the treatment of various cancers, including colorectal and breast cancer.
Methotrexate: Used to treat certain cancers, autoimmune diseases, and ectopic pregnancies.
Uniqueness: this compound’s ability to increase fetal hemoglobin production makes it particularly effective in treating sickle cell anemia, a feature not shared by the other antimetabolites listed .
属性
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | hydroxycarbamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroxycarbamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025438 | |
| Record name | Hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO., The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA., Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy., Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders., Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes., Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms | |
CAS No. |
127-07-1, 8029-68-3 | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyurea [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydroxyurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hydroxyurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ichthammol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrixycarbamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ichthammol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxyurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Q56QN5QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hydroxyurea?
A1: this compound primarily acts by inhibiting ribonucleotide reductase (RNR), a key enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. []
Q2: How does this compound affect DNA synthesis?
A2: By inhibiting RNR, this compound depletes the cellular pool of deoxyribonucleotides, ultimately leading to the inhibition of DNA synthesis. [] This mechanism is often exploited in laboratory settings to synchronize cell cycles. []
Q3: Does this compound affect all deoxyribonucleotide pools equally?
A3: Research suggests that this compound treatment can cause a differential depletion of the four deoxyribonucleoside triphosphate pools. This indicates that the activities of RNR, responsible for their synthesis, may have varying sensitivity to this compound depending on the specific substrate and allosteric modifiers present. []
Q4: What is the role of nitric oxide in the mechanism of action of this compound?
A4: Studies suggest that this compound may increase the production of nitric oxide (NO) in certain cell types, such as erythroid progenitor cells. [] This NO production, mediated by the activation of soluble guanylyl cyclase (sGC), is implicated in the induction of fetal hemoglobin (HbF), a therapeutic effect seen in sickle cell disease. [, ]
Q5: How does this compound induce fetal hemoglobin (HbF)?
A5: While the exact mechanism remains unclear, research suggests that this compound's ability to generate nitric oxide (NO) plays a significant role. [] NO activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic GMP (cGMP). This signaling cascade ultimately results in the induction of gamma-globin gene expression and subsequent HbF production. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is CH4N2O2, and its molecular weight is 76.05 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While spectroscopic data is not provided in the provided research papers, detailed characterization of this compound can be found in publicly available databases such as PubChem and ChemSpider.
A7: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. Therefore, we do not have information on its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.
Q8: Are there any known structural modifications of this compound that affect its activity?
A8: The provided papers primarily focus on clinical observations and do not provide in-depth analysis of this compound's stability under various conditions or specific formulation strategies employed.
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well absorbed from the gastrointestinal tract after oral administration. [, ] It reaches peak plasma concentrations within 0.85 to 0.96 hours. [] this compound is rapidly distributed throughout the body, with high concentrations found in the kidney, spleen, lung, and heart. []
Q10: How is this compound metabolized and excreted?
A10: A significant portion of this compound is excreted unchanged in the urine, indicating minimal metabolism. [] Studies have shown that approximately 35-37% of the administered dose is recovered in the urine. []
Q11: How does the pharmacokinetic profile of this compound relate to its dosing regimen in clinical practice?
A11: While this compound exhibits rapid absorption and elimination, clinical dosing regimens often involve continuous administration to maintain therapeutic levels. [, ] This suggests that maintaining consistent exposure may be crucial for its efficacy, potentially due to its mechanism of action involving enzyme inhibition and downstream effects on cellular processes. []
Q12: Is there a relationship between this compound pharmacokinetics and its toxicity?
A12: Studies have shown that this compound pharmacokinetic parameters, particularly clearance (CL/F), can be influenced by patient factors like weight and serum creatinine. [] This suggests that individual variability in drug exposure could contribute to differences in treatment response and potential toxicity.
Q13: What cell lines have been used to study the effects of this compound in vitro?
A13: Researchers have employed various cell lines to investigate this compound's effects. These include the human erythroleukemia cell line K562, [] human aortic smooth muscle cells, [] and hamster cell lines. []
Q14: What are the key in vivo models used in this compound research?
A14: Mouse models are frequently used in this compound research. For instance, C57BL/6 mice have been utilized to study the pharmacokinetics and tissue distribution of this compound. [] Additionally, mouse models of sickle cell disease have been employed to investigate the therapeutic effects of this compound. [, , , , ]
Q15: What are the major clinical benefits of this compound observed in sickle cell disease?
A15: Clinical trials have demonstrated that this compound therapy in sickle cell disease can lead to increased hemoglobin levels, reduced frequency of painful vaso-occlusive crises, and decreased need for blood transfusions. [, , , , ] Some studies suggest potential long-term benefits, such as protection against organ damage. []
Q16: Is there any evidence of cross-resistance between this compound and other drugs?
A17: While the provided papers do not explicitly address cross-resistance with other specific drugs, research has shown that this compound can influence the transport of other drugs across the blood-brain barrier. [] This highlights the potential for this compound to interact with other therapeutic agents.
A16: The primary focus of this Q&A is on the scientific aspects of this compound, excluding details about drug side effects, interactions, or contraindications.
A16: The provided research papers primarily focus on clinical observations and pharmacological studies of this compound. Consequently, limited information is available regarding advanced drug delivery and targeting strategies, specific biomarkers and diagnostic applications, detailed analytical techniques employed, or comprehensive assessments of its environmental impact.
A16: As the research papers primarily concentrate on clinical and pharmacological aspects, specific details regarding this compound's dissolution and solubility properties, validation procedures for analytical methods, or quality control measures are not extensively discussed.
A16: The provided research primarily focuses on the clinical applications and basic science of this compound, with limited information on its immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility and biodegradability, potential alternatives, environmental considerations, or research infrastructure.
Q17: What were the initial applications of this compound in clinical practice?
A19: this compound was initially used for treating myeloproliferative disorders, such as chronic myeloid leukemia. [, , ] Its use in sickle cell disease emerged later, with its FDA approval for this indication occurring in 1998. []
Q18: How has research on this compound fostered cross-disciplinary collaborations?
A20: The study of this compound has spurred collaborations between hematologists, oncologists, pharmacologists, and basic scientists. [, , , , , ] This interdisciplinary approach has been crucial for unraveling the complex mechanisms of action of this compound and identifying new therapeutic applications.
Q19: What are some emerging areas of this compound research?
A19: Emerging areas of this compound research include:
- Optimizing this compound dosing: Researchers are investigating personalized dosing strategies based on pharmacokinetic parameters to maximize efficacy and minimize toxicity. [, , ]
- Understanding long-term effects: Studies are underway to evaluate the long-term impact of this compound therapy on organ function and overall survival in sickle cell disease. [, , , ]
- Exploring new indications: this compound is being investigated for its potential benefits in other diseases, including certain types of cancer and neurological disorders. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


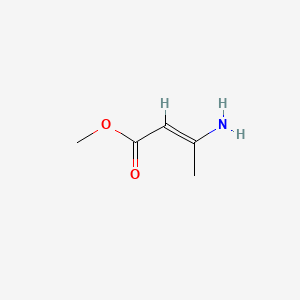
![6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine (E)-2-butenedioate](/img/structure/B3430105.png)
